![molecular formula C21H29N7O2S B2920391 N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide CAS No. 1172353-73-9](/img/structure/B2920391.png)
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . These derivatives have been synthesized and evaluated as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .
Chemical Reactions Analysis
The compound has been evaluated for its bioactivities, particularly its inhibitory activities against acetylcholinesterase (AChE) . The results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly mentioned in the retrieved papers .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Evaluation
Research has explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to utilize these compounds as antibacterial agents. The synthesis processes involve creating derivatives that exhibit significant antibacterial activity, indicating potential for development into new antibacterial therapies (Azab, Youssef, & El-Bordany, 2013). Furthermore, compounds incorporating phenylsulfonyl moieties have shown notable antimicrobial activities, suggesting their usefulness in combating various bacterial and fungal infections (Alsaedi, Farghaly, & Shaaban, 2019).
Anticancer and Antiinflammatory Applications
Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer properties, demonstrating potential as anti-5-lipoxygenase agents, which could lead to new therapeutic options for cancer treatment. These compounds have been subjected to cytotoxicity studies, revealing promising results against various cancer cell lines, which may contribute to developing new anticancer medications (Rahmouni et al., 2016). Additionally, the exploration of pyrazolo[1,5-a]pyrimidin-7-ones has revealed a class of nonsteroidal antiinflammatory drugs showing significant activity without the ulcerogenic side effects commonly associated with such medications, highlighting their potential for safer inflammatory disease treatments (Auzzi et al., 1983).
Enzyme Inhibition for Therapeutic Use
Sulfonamide derivatives have been studied for their inhibitory effects on human carbonic anhydrase isoenzymes, suggesting their utility in treating conditions where enzyme inhibition is beneficial. These studies have provided insights into the design and development of new sulfonamide-based inhibitors with potential applications in treating glaucoma, epilepsy, and altitude sickness, among other conditions (Büyükkıdan et al., 2017).
Kinase Inhibitory Effects and Antiproliferative Activity
Research into pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents has shown significant antiproliferative and kinase inhibitory effects. These compounds have been tested against a panel of cancer cell lines, demonstrating broad-spectrum antiproliferative activity and specific kinase inhibition, which could lead to the development of new cancer therapies (Gamal El-Din et al., 2016).
Wirkmechanismus
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . It has been found to exhibit potent inhibitory activity against AChE, with an IC50 value of 0.90 µM . The compound’s mode of action was confirmed by molecular docking studies . The mechanism of inhibition was analyzed by a kinetic study, which indicated that the compound is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . In the healthy brain, AChE hydrolyzes ACh, a neurotransmitter that plays an important role in learning and memory . By inhibiting AChE, the compound increases the level of ACh, thereby enhancing cognitive functions .
Result of Action
The inhibition of AChE by this compound results in an increase in the level of ACh, which enhances cognitive functions . This makes the compound potentially useful for the treatment of AD, a neurodegenerative disease characterized by progressive cognitive decline and memory impairment .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O2S/c1-2-3-15-31(29,30)25-9-10-28-21-19(16-24-28)20(22-17-23-21)27-13-11-26(12-14-27)18-7-5-4-6-8-18/h4-8,16-17,25H,2-3,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGRYJRKMJWKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B2920308.png)

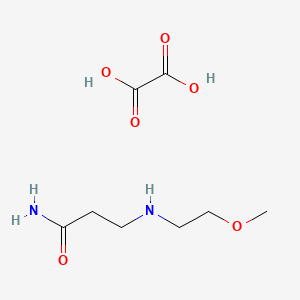
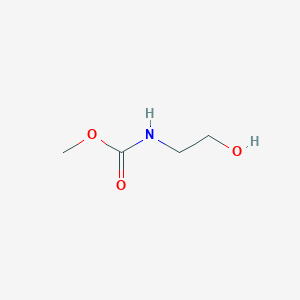
![N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2920316.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2920317.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2920318.png)
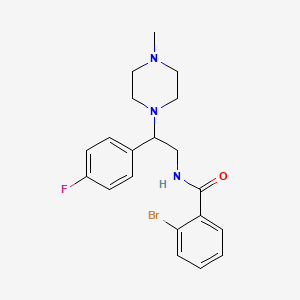

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2920322.png)
![[(3r)-3-Aminopiperidin-1-Yl][2-(1-Ethyl-1h-Pyrrolo[2,3-B]pyridin-2-Yl)-7-Methoxy-1-Methyl-1h-Benzimidazol-5-Yl]methanone](/img/structure/B2920323.png)
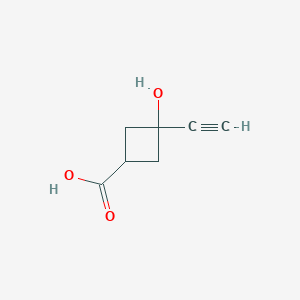
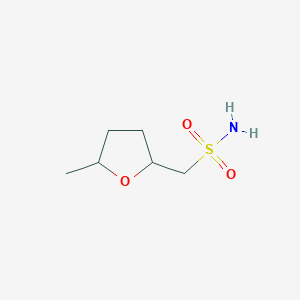
![4-ethoxy-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2920328.png)